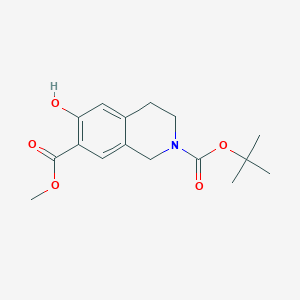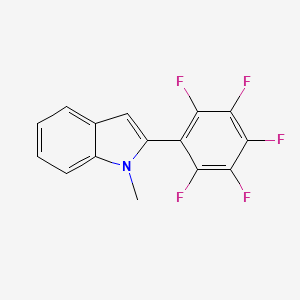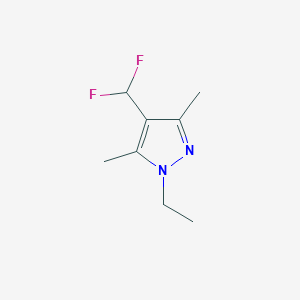
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane is a silane compound that features an epoxy group and a triethoxysilyl group. This compound is known for its ability to act as a coupling agent, which helps in bonding organic materials to inorganic surfaces. It is widely used in various industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane typically involves the reaction of an epoxy compound with a silane reagent. One common method is the reaction of glycidol with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxy Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under mild heating conditions.
Epoxy Ring Opening: Requires nucleophiles like amines or alcohols and can be catalyzed by acids or bases.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks.
Epoxy Ring Opening: Formation of hydroxyl or ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance their mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. These reactions enable the compound to act as an effective coupling agent, enhancing the adhesion between different materials .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Glycidyloxypropyl)triethoxysilane
Uniqueness
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane is unique due to its specific structure, which combines an epoxy group with a triethoxysilyl group. This combination allows it to undergo a variety of chemical reactions, making it highly versatile for different applications. Its ability to form strong covalent bonds with both organic and inorganic materials sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C27H40O5Si |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
triethoxy-[3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]propyl]silane |
InChI |
InChI=1S/C27H40O5Si/c1-6-30-33(31-7-2,32-8-3)19-9-10-22-11-13-23(14-12-22)27(4,5)24-15-17-25(18-16-24)28-20-26-21-29-26/h11-18,26H,6-10,19-21H2,1-5H3 |
Clave InChI |
NDZORLVPMHDYOE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC3CO3)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)






![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)


![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)

